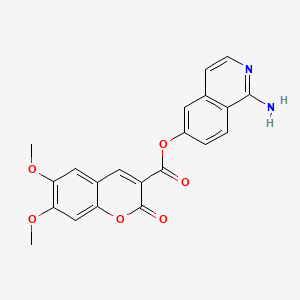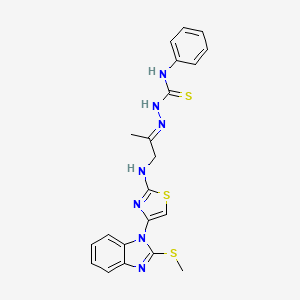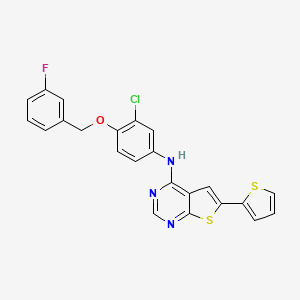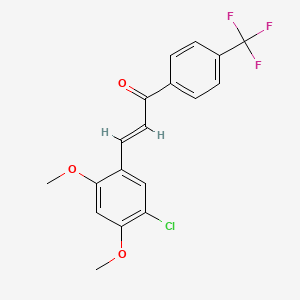
hCYP1B1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hCYP1B1-IN-1, also known as compound B18, is a potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1) with an IC50 value of 3.6 nM . It also acts as an antagonist of the aryl hydrocarbon receptor . This compound exhibits favorable metabolic stability and good cell permeability, making it a valuable tool in scientific research .
Vorbereitungsmethoden
The synthesis of hCYP1B1-IN-1 involves the design and synthesis of chalcone derivatives. Specifically, 4’-trifluoromethylchalcones have been identified as novel, potent, and selective hCYP1B1 inhibitors .
Analyse Chemischer Reaktionen
hCYP1B1-IN-1 undergoes various chemical reactions, including competitive inhibition of hCYP1B1 . The compound binds tightly to the catalytic cavity of hCYP1B1 through hydrophobic and hydrogen-bonding interactions . Common reagents used in these reactions include trifluoromethylchalcones and other chalcone derivatives . The major products formed from these reactions are the inhibited forms of hCYP1B1, which exhibit reduced enzymatic activity .
Wissenschaftliche Forschungsanwendungen
hCYP1B1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cytochrome P450 enzymes and their role in metabolizing various substrates . In biology and medicine, this compound is valuable for investigating the role of hCYP1B1 in cancer progression, particularly in breast and lung cancers . The compound has been shown to inhibit the migration of MCF-7 breast cancer cells, making it a potential therapeutic agent . Additionally, this compound is used in studies related to the aryl hydrocarbon receptor and its involvement in various biological processes .
Wirkmechanismus
hCYP1B1-IN-1 exerts its effects by competitively inhibiting hCYP1B1 . The compound binds to the catalytic cavity of hCYP1B1, preventing the enzyme from metabolizing its substrates . This inhibition is achieved through hydrophobic and hydrogen-bonding interactions . The molecular targets of this compound include the hCYP1B1 enzyme and the aryl hydrocarbon receptor . The pathways involved in its mechanism of action include the inhibition of cytochrome P450-mediated oxidation reactions and the modulation of aryl hydrocarbon receptor signaling .
Vergleich Mit ähnlichen Verbindungen
hCYP1B1-IN-1 is unique in its high potency and selectivity for hCYP1B1 inhibition without concomitant activation of the aryl hydrocarbon receptor . Similar compounds include other chalcone derivatives such as 4’-trifluoromethylchalcone and its analogs . These compounds also exhibit inhibitory effects on hCYP1B1 but may differ in their selectivity and metabolic stability . Other cytochrome P450 inhibitors, such as α-naphthoflavone, also share similarities with this compound but may have different target specificities and mechanisms of action .
Eigenschaften
Molekularformel |
C18H14ClF3O3 |
|---|---|
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
(E)-3-(5-chloro-2,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14ClF3O3/c1-24-16-10-17(25-2)14(19)9-12(16)5-8-15(23)11-3-6-13(7-4-11)18(20,21)22/h3-10H,1-2H3/b8-5+ |
InChI-Schlüssel |
GZKKJKLQMUSIDJ-VMPITWQZSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


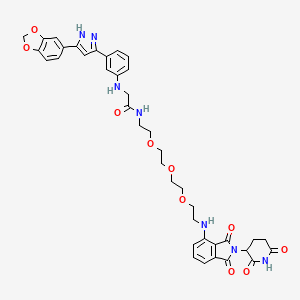
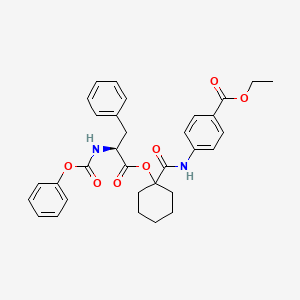
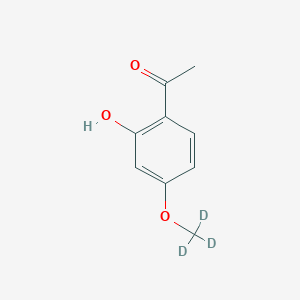
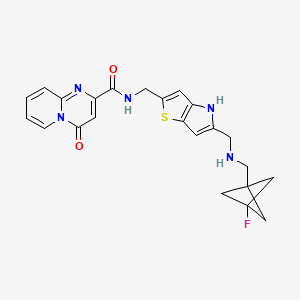
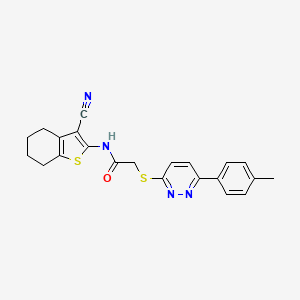
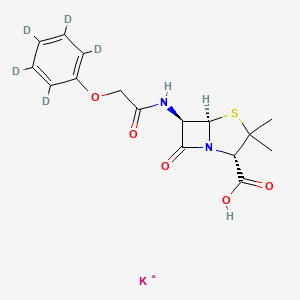
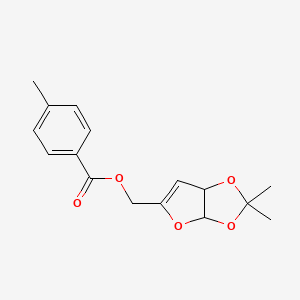
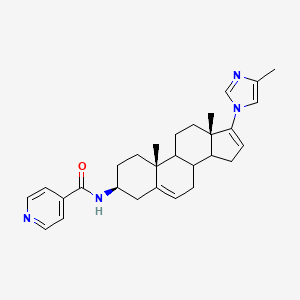
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)
